molecular formula C24H24N4O8S B11615063 6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B11615063
M. Wt: 528.5 g/mol
InChI Key: QADRJBXRBBLTFW-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a hydrazine moiety, and a benzoic acid derivative, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the hydrazine moiety and the benzoic acid derivative. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(E)-{2-[(2Z)-5-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID
  • **6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID

Uniqueness

The uniqueness of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID lies in its specific combination of functional groups and structural features. This makes it particularly useful for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H24N4O8S

Molecular Weight

528.5 g/mol

IUPAC Name

6-[(E)-[(Z)-[5-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C24H24N4O8S/c1-4-36-23(33)13-5-8-15(9-6-13)26-18(29)11-17-21(30)27-24(37-17)28-25-12-14-7-10-16(34-2)20(35-3)19(14)22(31)32/h5-10,12,17H,4,11H2,1-3H3,(H,26,29)(H,31,32)(H,27,28,30)/b25-12+

InChI Key

QADRJBXRBBLTFW-BRJLIKDPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N/N=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O)/S2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O)S2

Origin of Product

United States

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